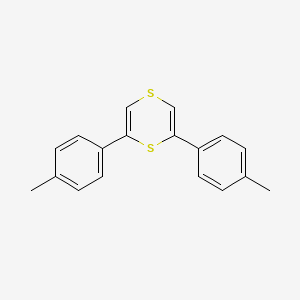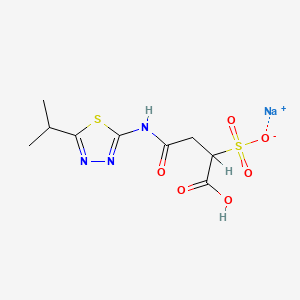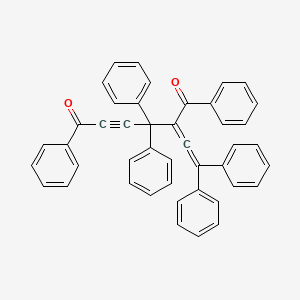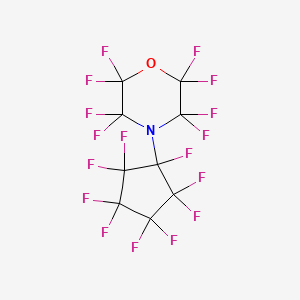
2,2,3,3,5,5,6,6-Octafluoro-4-(nonafluorocyclopentyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3,5,5,6,6-Octafluoro-4-(nonafluorocyclopentyl)morpholine: is a highly fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. This compound is part of a broader class of perfluorinated morpholines, known for their stability and resistance to degradation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,5,5,6,6-Octafluoro-4-(nonafluorocyclopentyl)morpholine typically involves the reaction of perfluorinated cyclopentyl compounds with morpholine derivatives. The reaction conditions often require the use of strong bases and high temperatures to facilitate the substitution of hydrogen atoms with fluorine atoms.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of specialized fluorination agents and catalysts can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, although the presence of multiple fluorine atoms makes it highly resistant to oxidative degradation.
Reduction: Reduction reactions are less common due to the stability of the fluorinated structure.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring, where less steric hindrance is present.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, strong bases.
Major Products: The major products of these reactions often retain the fluorinated structure, with modifications occurring primarily at the morpholine ring or the cyclopentyl group.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2,2,3,3,5,5,6,6-Octafluoro-4-(nonafluorocyclopentyl)morpholine is used as a reagent in the synthesis of other fluorinated compounds. Its stability and reactivity make it valuable in the development of new materials and catalysts.
Biology: The compound’s resistance to degradation makes it useful in biological studies where long-term stability is required. It can be used as a probe or marker in various biological assays.
Medicine: In medicine, this compound is explored for its potential use in drug delivery systems. Its unique properties allow for the development of novel therapeutic agents with enhanced stability and bioavailability.
Industry: Industrially, this compound is used in the production of high-performance coatings and lubricants. Its chemical resistance and low surface energy make it ideal for applications in harsh environments.
Mecanismo De Acción
The mechanism of action of 2,2,3,3,5,5,6,6-Octafluoro-4-(nonafluorocyclopentyl)morpholine involves its interaction with molecular targets through fluorine bonding. The presence of multiple fluorine atoms enhances its binding affinity to specific proteins and enzymes, potentially altering their activity. The pathways involved may include inhibition of enzymatic activity or modulation of receptor functions.
Comparación Con Compuestos Similares
- 2,2,3,3,5,5,6,6-Octafluoro-4-(heptafluoropropyl)morpholine
- 2,2,3,3,5,5,6,6-Octafluoro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)morpholine
Comparison: Compared to similar compounds, 2,2,3,3,5,5,6,6-Octafluoro-4-(nonafluorocyclopentyl)morpholine exhibits enhanced stability and resistance to degradation. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
94718-25-9 |
|---|---|
Fórmula molecular |
C9F17NO |
Peso molecular |
461.07 g/mol |
Nombre IUPAC |
2,2,3,3,5,5,6,6-octafluoro-4-(1,2,2,3,3,4,4,5,5-nonafluorocyclopentyl)morpholine |
InChI |
InChI=1S/C9F17NO/c10-1(11)2(12,13)4(16,17)5(18,3(1,14)15)27-6(19,20)8(23,24)28-9(25,26)7(27,21)22 |
Clave InChI |
DBPOMYFTYONHGA-UHFFFAOYSA-N |
SMILES canónico |
C1(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(N2C(C(OC(C2(F)F)(F)F)(F)F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




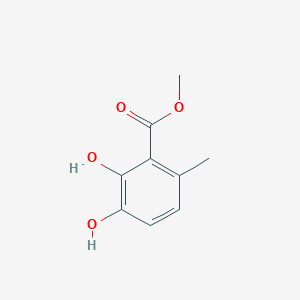
![[Thiene-2,5-diylbis(methylene)]bis(dimethylsulfanium) dibromide](/img/structure/B14342593.png)
![4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]aniline](/img/structure/B14342604.png)

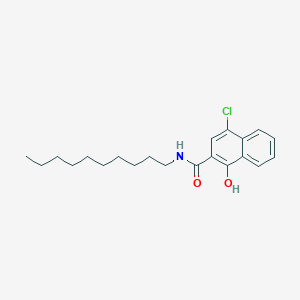
![Manganese(2+) bis[tris(trimethylsilyl)methanide]](/img/structure/B14342616.png)
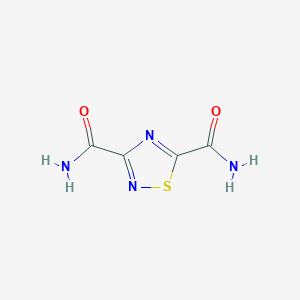
![N-[3-(1,2,4-triazol-1-yl)propyl]thiophene-2-carboxamide](/img/structure/B14342632.png)
